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molecular formula C8H7F3O2 B1350628 2-(2,3,6-Trifluorophenoxy)ethanol CAS No. 72912-49-3

2-(2,3,6-Trifluorophenoxy)ethanol

Cat. No. B1350628
M. Wt: 192.13 g/mol
InChI Key: KMYSVQOMALEHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04171359

Procedure details

1,2,3,4-Tetrafluorobenzene (67.7 g), sodium hydrobromide (20.8 g), and 200 ml of ethyleneglycol are refluxed with good stirring for 3 hours. The reaction mixture is poured into water (800 ml), acidified with 10% hydrochloric acid and then extracted with ether. The ether is washed with dilute sodium hydroxide and water, and then distilled under vacuum to give 2-(2,3,6-trifluorophenoxy) ethanol), b.p. about 100° at 15 min.
Quantity
67.7 g
Type
reactant
Reaction Step One
Name
sodium hydrobromide
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([F:9])[C:3]=1F.Br.[Na].[CH2:13]([OH:16])[CH2:14][OH:15].Cl>O>[F:9][C:4]1[C:5]([F:8])=[CH:6][CH:7]=[C:2]([F:1])[C:3]=1[O:15][CH2:14][CH2:13][OH:16] |f:1.2,^1:11|

Inputs

Step One
Name
Quantity
67.7 g
Type
reactant
Smiles
FC1=C(C(=C(C=C1)F)F)F
Name
sodium hydrobromide
Quantity
20.8 g
Type
reactant
Smiles
Br.[Na]
Name
Quantity
200 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with good stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether is washed with dilute sodium hydroxide and water
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(OCCO)C(=CC=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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